(R)-2-(3-Fluorophenyl)pyrrolidine
Overview
Description
“®-2-(3-Fluorophenyl)pyrrolidine” is a chemical compound with the CAS Number: 920274-03-9 and a linear formula of C10H12FN . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “®-2-(3-Fluorophenyl)pyrrolidine” is 165.21 . Its IUPAC name is (2R)-2-(3-fluorophenyl)pyrrolidine and its InChI Code is 1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1 .Physical and Chemical Properties Analysis
“®-2-(3-Fluorophenyl)pyrrolidine” is a solid or liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Chemosensors : (R)-2-(3-Fluorophenyl)pyrrolidine derivatives have been utilized in the development of chemosensors. For instance, a study by Maity and Govindaraju (2010) describes the synthesis of a pyrrolidine constrained bipyridyl-dansyl conjugate for selective detection of Al(3+) ions. This compound functions as a ratiometric and colorimetric chemosensor, based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Antiviral Agents : In pharmacological research, derivatives of this compound have been explored for their antiviral properties. DeGoey et al. (2002) reported the enantioselective synthesis of the anti-influenza compound A-315675, a highly functionalized pyrrolidine, demonstrating its potential in drug development (DeGoey et al., 2002).
Anticoccidial Agents : The compound has also been evaluated for its use in combating coccidiosis, a parasitic disease in poultry. Qian et al. (2006) synthesized and evaluated 2-(4-Fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles as anticoccidial agents, showing the diverse potential of this compound derivatives in veterinary medicine (Qian et al., 2006).
Drug Discovery and Development : These compounds have been instrumental in the discovery and development of new drugs. Duan et al. (2019) described the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists, highlighting their role in developing treatments for inflammatory diseases (Duan et al., 2019).
Crystallography and Molecular Structure Analysis : The structural analysis of this compound derivatives provides insights into their molecular conformation and potential interactions. For example, Revathi et al. (2013) studied the crystal structure of a related compound, providing valuable information on its molecular geometry and potential interactions (Revathi et al., 2013).
Non-linear Optics and Reactive Properties : The compound's derivatives have been explored for their role in non-linear optics and reactive properties. Murthy et al. (2017) conducted a detailed study on 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, revealing insights into charge transfer, molecular stability, and potential applications in optics (Murthy et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Properties
IUPAC Name |
(2R)-2-(3-fluorophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADZVVBVXBBMPW-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427569 | |
Record name | (R)-2-(3-fluorophenyl) pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920274-03-9 | |
Record name | 2-(3-Fluorophenyl)pyrrolidine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920274039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-2-(3-fluorophenyl) pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-Fluorophenyl)pyrrolidine, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9X9H42J5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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